(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R,4R)-3-Azidobicyclo[210]pentane-1-carboxylic acid is a unique and structurally intriguing compound It features a bicyclic framework with an azido group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid typically involves the transformation of a suitable precursor through azidation and subsequent functional group modifications. One common method involves the use of diphenyl phosphorazidate (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to convert hydroxyl groups to azides . This method is efficient and widely used in the synthesis of azido compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of azides.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Cycloaddition Reactions: Formation of triazole-containing compounds.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with biological targets. Additionally, the compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with molecular targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[1.1.0]butane: A structurally similar compound with a nitrogen atom at one bridgehead.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
Uniqueness
(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of both an azido and a carboxylic acid group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(1S,3R,4R)-3-azidobicyclo[2.1.0]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-8-4-2-6(5(10)11)1-3(4)6/h3-4H,1-2H2,(H,10,11)/t3-,4+,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOGUZBKESRKQL-RPDRRWSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CC2N=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(C[C@H]2N=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.